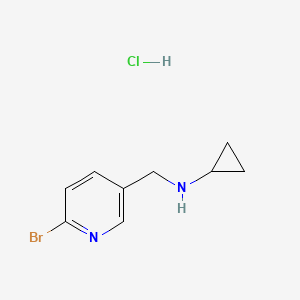

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEORDKZYQTMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine basic properties

An In-depth Technical Guide to the Basic Properties of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a known pharmacophore, substituted with a bromine atom and a methylcyclopropanamine moiety. The basicity of this molecule is a critical physicochemical parameter that governs its solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth analysis of the basic properties of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, including a theoretical examination of its acid-base chemistry and a detailed protocol for the experimental determination of its acid dissociation constant (pKa).

Physicochemical Properties

A summary of the key physicochemical properties of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1289387-50-3 | BLDpharm[1] |

| Molecular Formula | C₉H₁₁BrN₂ | BLDpharm[1] |

| Molecular Weight | 227.10 g/mol | BLDpharm[1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLDpharm[1] |

Analysis of Basic Centers

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine possesses two nitrogen atoms that can act as basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen of the cyclopropanamine group. The lone pair of electrons on each nitrogen atom is available to accept a proton.

The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the aromatic ring. The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[2][3][4] The pKa of the conjugate acid of unsubstituted pyridine (pyridinium) is approximately 5.25.[2] However, the bromine atom at the 6-position is an electron-withdrawing group due to its electronegativity, which decreases the electron density on the pyridine ring and, consequently, reduces the basicity of the pyridine nitrogen.[5]

The secondary amine of the cyclopropanamine moiety is expected to be the more basic of the two nitrogen centers. The pKa of the conjugate acid of cyclopropylamine is approximately 9.10.[6][7][8] The methylene group separating the cyclopropylamine from the pyridine ring partially insulates it from the electron-withdrawing effects of the pyridine ring. Therefore, the pKa of the protonated cyclopropylamine group in the target molecule is anticipated to be slightly lower than that of unsubstituted cyclopropylamine but significantly higher than that of the pyridine nitrogen.

The protonation equilibria for N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine are illustrated in the diagram below. Given the expected difference in basicity, protonation will predominantly occur at the cyclopropylamine nitrogen under physiological conditions.

Caption: Step-by-step workflow for the potentiometric titration to determine pKa.

Conclusion

The basic properties of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine are primarily dictated by the secondary amine of the cyclopropanamine moiety, which is expected to have a pKa in the range of 8-9. The pyridine nitrogen is significantly less basic due to the electron-withdrawing effect of the bromine substituent. A precise determination of the pKa values for both basic centers can be reliably achieved through potentiometric titration. Understanding these fundamental basic properties is essential for the rational design and development of new chemical entities based on this scaffold.

References

-

Chemistry LibreTexts. Relative Basicity of Amines and Other Compounds. (2019). [Link]

-

Chemistry Stack Exchange. Basicity of substituted pyridines. (2016). [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. 1289387-50-3|N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine|BLD Pharm [bldpharm.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 7. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

A Technical Guide to N-((6-Bromopyrin-3-yl)methyl)cyclopropanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a key heterocyclic building block with significant potential in drug discovery and medicinal chemistry. This technical guide provides an in-depth analysis of its core physicochemical properties, a detailed, validated protocol for its synthesis via reductive amination, and a discussion of its strategic utility. The presence of a reactive bromine atom on the pyridine scaffold, combined with the desirable metabolic and conformational properties of the cyclopropylamine moiety, makes this compound a valuable intermediate for constructing diverse compound libraries targeting a range of therapeutic areas. This document serves as a comprehensive resource for researchers aiming to leverage this versatile molecule in their development programs.

Physicochemical and Structural Properties

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a secondary amine featuring a bromopyridine core linked to a cyclopropane ring. The precise characterization of its molecular properties is fundamental for its application in synthetic chemistry, ensuring accurate reagent stoichiometry and aiding in the interpretation of analytical data.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| CAS Number | 1289387-50-3 | [1] |

| Canonical SMILES | C1CC1NC(C2=CN=C(C=C2)Br) | [1] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [1] |

Its hydrochloride salt (CAS 1353953-53-3) is also commercially available, with a molecular formula of C₉H₁₂BrClN₂ and a molecular weight of 263.56 g/mol [2].

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for synthesizing N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is through the reductive amination of 6-Bromopyridine-3-carboxaldehyde with cyclopropanamine. This method is highly efficient and scalable, making it suitable for both discovery and process chemistry environments.

Causality of Experimental Design

The chosen synthetic strategy, reductive amination, proceeds in two main stages: the formation of an intermediate imine (or iminium ion) followed by its reduction to the target amine.

-

Choice of Starting Materials : 6-Bromopyridine-3-carboxaldehyde (CAS 149806-06-4) is a commercially available and stable solid, making it an ideal precursor[3]. Cyclopropanamine is also readily available and serves as the source of the desirable cyclopropyl moiety.

-

Choice of Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and exhibits excellent chemoselectivity. It readily reduces the iminium ion intermediate while being slow to reduce the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct (6-bromopyridin-3-yl)methanol, simplifying purification and increasing the yield of the desired product.

-

Solvent and Reaction Conditions : Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants. The reaction is typically run at room temperature, which is sufficient for both imine formation and reduction without promoting side reactions. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is actively reduced.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Sources

An In-depth Technical Guide on N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride (CAS No. 1353953-53-3). This compound has emerged as a significant building block in medicinal chemistry, particularly in the development of novel therapeutics targeting epigenetic enzymes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to facilitate its effective utilization in research and development. We will delve into its physicochemical characteristics, provide a detailed synthetic protocol, discuss its primary applications, and outline essential safety and handling procedures, all supported by authoritative references.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine moiety is a privileged scaffold in modern drug discovery.[1] Its unique stereoelectronic properties, conferred by the strained three-membered ring, allow it to serve as a versatile bioisostere for various functional groups, enhancing metabolic stability, potency, and cell permeability of drug candidates.[1] N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride incorporates this valuable cyclopropylamine group linked to a bromopyridine core, a common pharmacophore in numerous biologically active molecules. This combination makes it a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

A notable application of this structural motif is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[2][3] Dysregulation of LSD1 has been implicated in various cancers and central nervous system (CNS) disorders, making it a prime target for therapeutic intervention.[2][3] This guide will explore the properties of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride in the context of its application as a key intermediate for such innovative therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The following table summarizes the key properties of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride and its corresponding free base.

| Property | Value | Source |

| Chemical Name | N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride | - |

| CAS Number | 1353953-53-3 | |

| Molecular Formula | C₉H₁₂BrClN₂ | |

| Molecular Weight | 263.56 g/mol | |

| Appearance | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Free Base CAS No. | 1289387-50-3 | |

| Free Base Mol. Formula | C₉H₁₁BrN₂ | |

| Free Base Mol. Weight | 227.10 g/mol |

Synthesis and Mechanism

The synthesis of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride is a multi-step process that involves the formation of the key carbon-nitrogen bond. A representative synthetic route, based on procedures outlined for analogous compounds in the patent literature, is detailed below.[4] The primary strategy involves the reductive amination of a suitable aldehyde with cyclopropanamine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from general procedures for reductive amination and salt formation.

Step 1: Imine Formation and Reduction

-

To a stirred solution of 6-bromopyridine-3-carbaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added cyclopropanamine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture. The addition of a mild reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base, N-((6-bromopyridin-3-yl)methyl)cyclopropanamine.

Step 2: Purification of the Free Base

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure free base.

Step 3: Hydrochloride Salt Formation

-

The purified free base is dissolved in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride as a solid.[5]

Applications in Drug Discovery

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride is a valuable building block for the synthesis of potent and selective enzyme inhibitors. Its primary application lies in the development of novel therapeutics targeting LSD1.

Role as a Key Intermediate for LSD1 Inhibitors

As evidenced by patent literature from Takeda Pharmaceuticals, cyclopropanamine derivatives are key structural components of potent LSD1 inhibitors.[4] These inhibitors are being investigated for the treatment of a range of disorders, including:

-

Cancers: Particularly those where LSD1 is overexpressed, such as acute myeloid leukemia (AML).

-

Central Nervous System (CNS) Disorders: Including schizophrenia and other neurodevelopmental disorders.[2][3]

The N-((6-bromopyridin-3-yl)methyl) moiety allows for further structural modifications through cross-coupling reactions at the bromine-substituted position, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Logical Pathway for Application in Target-Based Drug Discovery

Caption: Logical workflow for the use of the title compound in drug discovery.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene bridge, and the aromatic protons of the bromopyridine ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A reverse-phase HPLC method with UV detection would be suitable for routine analysis.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

Protocol for Purity Determination by HPLC

This is a general protocol and may require optimization.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with a suitable modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Sample Preparation: A known concentration of the hydrochloride salt is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected, and the peak area is used to determine purity against a reference standard.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound.

Hazard Identification

Based on the GHS pictograms and hazard statements for the free base, N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, the hydrochloride salt should be handled with care.[6] Potential hazards include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

As recommended by suppliers, storage under an inert atmosphere at 2-8°C is ideal to maintain long-term stability.[6]

Conclusion

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride is a strategically important building block in medicinal chemistry, offering a gateway to novel therapeutics, particularly in the realm of epigenetic modulation through LSD1 inhibition. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety protocols, will enable researchers to fully leverage the potential of this versatile compound in advancing the frontiers of drug discovery.

References

-

Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(2), 209-210. [Link]

- Matsumoto, S., Hattori, Y., Toyofuku, M., Morimoto, S., Daini, M., Kojima, T., Kaku, T., & Ito, M. (2015). Cyclopropanamine compound and use thereof. (Patent No. WO2015156417A1).

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

de Meijere, A., von Zezschwitz, P., & Nüske, H. (2001). A Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride. European Journal of Organic Chemistry, 2001(18), 3617-3620. [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]

- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015156417A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1289387-50-3|N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine|BLD Pharm [bldpharm.com]

A Technical Guide to the Commercial Availability and Application of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine (CAS No. 1160533-51-5) is a key heterocyclic building block increasingly utilized in medicinal chemistry. Its unique structural combination of a bromopyridine core and a cyclopropylmethylamine side chain makes it a valuable intermediate for synthesizing complex molecular architectures with potential therapeutic applications. This guide provides an in-depth analysis of its synthesis, commercial availability, quality control standards, and applications in drug discovery, offering a comprehensive resource for professionals in the field.

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry. The three-membered ring introduces conformational rigidity, can enhance metabolic stability, improve potency, and modulate physicochemical properties like solubility.[1] When combined with a pyridine ring, a common scaffold in pharmaceuticals, it creates a versatile building block. N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine specifically offers three key points for molecular elaboration: the reactive bromine atom for cross-coupling reactions, the secondary amine for amide bond formation or further alkylation, and the pyridine nitrogen for potential hydrogen bonding interactions. This trifecta of functionality makes it a sought-after intermediate in the design of novel therapeutics, particularly in the development of enzyme inhibitors.[2]

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is achieved through reductive amination. This two-step, one-pot process is favored for its efficiency and use of readily available starting materials.

Causality of Experimental Design: The chosen pathway, reductive amination, is predicated on the controlled reaction between an aldehyde (6-bromonicotinaldehyde) and a primary amine (cyclopropanamine). The initial step forms an imine intermediate, which is then selectively reduced in situ to the desired secondary amine.[3][4] The selection of the reducing agent is critical; a mild hydride donor is required to reduce the C=N double bond of the imine without reducing the starting aldehyde.

Detailed Experimental Protocol:

-

Imine Formation: To a solution of 6-bromonicotinaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), cyclopropanamine (1.1 eq) is added. The reaction is stirred at room temperature. An acid catalyst, like acetic acid, may be added to facilitate imine formation.

-

Reduction: After stirring for 1-2 hours, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the mixture.[3][5] This reagent is particularly effective as it is less reactive towards the aldehyde and selectively reduces the protonated imine.

-

Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the final product with high purity.

Commercial Availability and Sourcing

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is readily available from a variety of chemical suppliers catering to the research and development sector. Sourcing this intermediate requires careful consideration of purity, scale, and supplier reliability. The hydrochloride salt form is also commercially available.[6]

Data Presentation: Supplier Comparison

| Supplier | Typical Purity | Available Quantities | Notes |

| BLDpharm | ≥95% | 1g, 5g, 10g | Stored at 2-8°C under an inert atmosphere.[7] |

| Combi-Blocks | ~96% | Custom quantities | Often listed with its synonym, refrigerated storage required. |

| Anichem | >95% | 0.5g, 1g | Available for immediate dispatch.[8] |

| Sigma-Aldrich | Varies | Research quantities | Available through their marketplace, purity and stock levels vary. |

Procurement Insights: When procuring this reagent, it is imperative to request a Certificate of Analysis (CoA). The CoA provides critical data on purity (typically determined by HPLC and NMR), identity confirmation (¹H NMR, MS), and levels of residual solvents or impurities. For drug development applications, ensuring a consistent purity profile across different batches is essential for reproducible downstream results.

Quality Control and Analytical Characterization (Self-Validating System)

To ensure the integrity of experimental results, researchers must independently verify the identity and purity of the procured material.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural fingerprint. Key expected signals include the aromatic protons on the pyridine ring, the methylene bridge protons, and the characteristic multiplets of the cyclopropyl ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of 227.10 g/mol .[7] The isotopic pattern characteristic of a single bromine atom (roughly 1:1 ratio for M and M+2 peaks) should also be observed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A high-resolution column should be used to separate the main compound from any potential impurities, such as unreacted starting materials or over-alkylated byproducts.

Applications in Drug Discovery

The title compound is a valuable intermediate for creating libraries of molecules for screening and lead optimization. Its primary utility lies in its role as a precursor to more complex molecules, often targeting enzyme active sites.

A notable application is in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors .[2] LSD1 is a key enzyme in epigenetic regulation, and its inhibition is a promising strategy for treating various cancers and neurological disorders. The cyclopropanamine moiety is known to interact with the FAD cofactor in the LSD1 active site, leading to potent inhibition. The bromopyridine portion of the molecule serves as a convenient chemical handle for introducing diversity into the molecule through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for fine-tuning of potency and pharmacokinetic properties.[2]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification: N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[7]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C and kept under an inert atmosphere to prevent degradation.[7]

Conclusion

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a commercially accessible and highly functionalized building block with significant applications in modern drug discovery. Its straightforward synthesis via reductive amination and the strategic positioning of its reactive sites make it an invaluable tool for medicinal chemists. By adhering to rigorous quality control standards and proper handling procedures, researchers can effectively leverage this intermediate to accelerate the development of novel therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]

- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (2026). Experiment 17: Reductive Amination of Aldehyde Bisulfite Adducts. Retrieved from [Link]

-

PubChem. (n.d.). (6-Bromopyridin-3-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Cyclopropanamine Compounds and Use Thereof. Retrieved from [Link]

- Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Retrieved from [Link]

-

Anichem. (n.d.). 1-(6-Bromo-pyridin-3-yl)-cyclopropylamine In Stock. Retrieved from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1353953-53-3 | N-((6-bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride - Moldb [moldb.com]

- 7. 1289387-50-3|N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine|BLD Pharm [bldpharm.com]

- 8. anichemllc.com [anichemllc.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

The Cyclopropanamine Linker: A Keystone for Modern Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The cyclopropanamine motif, a seemingly simple three-membered ring appended with an amine, has emerged as a profoundly significant structural unit in contemporary drug design. Its utility extends far beyond that of a simple saturated spacer. The inherent ring strain and unique electronic properties of the cyclopropane ring, combined with the nucleophilicity and hydrogen bonding capacity of the amine, create a linker that offers unparalleled advantages in medicinal chemistry. This guide provides a comprehensive analysis of the cyclopropanamine linker, elucidating its role in imposing conformational rigidity, modulating physicochemical properties, acting as a versatile bioisostere, and enhancing metabolic stability. Through detailed mechanistic explanations, practical synthetic protocols, and illustrative case studies of successful drugs, we explore the causality behind its widespread adoption and provide a strategic framework for its application in tackling complex drug design challenges.

The Strategic Imperative for Rigid Scaffolds: Beyond Flexible Linkers

In drug discovery, the linker region of a molecule—the chemical entity connecting two or more pharmacophores or a pharmacophore to a solubilizing group—is a critical determinant of biological activity and pharmacokinetic properties.[1] Historically, simple alkyl chains were employed for their synthetic accessibility. However, their high degree of conformational flexibility comes at a significant thermodynamic cost.

Upon binding to a biological target, a flexible linker must adopt a single, low-energy conformation, leading to a substantial loss of rotational and translational entropy.[2] This entropic penalty must be overcome by the binding enthalpy, meaning the molecule must make exceptionally strong interactions with the target to achieve high affinity. This fundamental principle is a primary driver for the incorporation of rigid scaffolds.

The cyclopropane ring is the smallest and most fundamental rigid aliphatic scaffold. When incorporated into a linker, as in cyclopropanamine, it fundamentally alters the molecule's behavior in three critical ways:

-

Conformational Pre-organization : The rigid ring drastically reduces the number of accessible conformations. The molecule exists in a state that is conformationally closer to its bound state, thereby minimizing the entropic penalty upon binding. This means that less binding energy is "wasted" on freezing out rotations, leading to a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher affinity and potency.[2][3]

-

Precise Vectorial Control : Unlike a flexible chain which can fold back on itself, the cyclopropane ring projects substituents in well-defined, fixed vectors. This allows for precise positioning of pharmacophores within a binding pocket to optimize interactions with target residues.

-

Novel Physicochemical Properties : The unique electronic structure of the cyclopropane ring imparts properties that are distinct from those of a simple alkane, influencing pKa, lipophilicity, and metabolic stability.[3]

Structural and Electronic Properties: The Source of Advantage

The remarkable utility of the cyclopropanamine linker stems directly from the unique and counter-intuitive properties of the cyclopropane ring itself.

2.1. Ring Strain and Hybridization

The three carbon atoms of a cyclopropane ring are forced into a planar arrangement with C-C-C bond angles of 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. This immense angle strain results in C-C bonds that are not pure σ-bonds. Instead, they are described by the Walsh model as having significant p-orbital character, forming weaker, bent "banana bonds" that lie outside the direct internuclear axis.[3] This enhanced p-character gives the cyclopropane ring electronic properties that are often compared to those of a carbon-carbon double bond.[3]

2.2. Impact on Adjacent Bonds

This unique hybridization has profound consequences for the bonds connected to the ring:

-

C-H Bonds : The C-H bonds of a cyclopropane ring have more s-character, making them shorter, stronger, and less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] The higher bond dissociation energy required for the initial hydrogen atom abstraction step often makes the cyclopropyl group a robust metabolic "blocking" group.[4]

-

Exocyclic C-C and C-N Bonds : The bond connecting the amine group to the ring is also influenced, affecting the amine's basicity and nucleophilicity compared to a simple alkyl amine.

Caption: Conformational freedom of a flexible vs. a rigid linker.

The Cyclopropanamine Linker as a Bioisostere

A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while retaining or enhancing its potency. The cyclopropanamine linker and its parent ring are exceptional bioisosteres for several common motifs.

3.1. Gem-Dimethyl Group Replacement

The gem-dimethyl group is a common feature in drug candidates, often used to introduce steric bulk or block metabolic oxidation at an adjacent site. However, it can also increase lipophilicity, potentially leading to poor solubility or off-target effects. A cyclopropane ring can sterically mimic the gem-dimethyl group while having a lower lipophilicity (cLogP). This substitution can maintain or improve potency by filling the same hydrophobic pocket while enhancing the overall physicochemical profile of the compound.[5]

3.2. Amide and Alkene Isostere

Due to its partial π-character, the cyclopropane ring is a stable, non-hydrolyzable bioisostere for alkenes and, more significantly, for amide bonds.[3] Amide bonds are ubiquitous in biology but are often susceptible to cleavage by proteases, limiting the oral bioavailability and half-life of peptide-based drugs. Replacing a conformationally constrained amide linker with a cyclopropane ring can produce a peptidomimetic with vastly improved metabolic stability and pharmacokinetic properties.[6]

Caption: Bioisosteric relationship of cyclopropane.

Impact on Physicochemical Properties and ADME Profile

The introduction of a cyclopropanamine linker can profoundly and beneficially alter a drug candidate's ADME profile.

4.1. Modulating Lipophilicity and pKa

The basicity (pKa) of the amine and the lipophilicity (LogP/LogD) of a molecule are master variables in drug design, governing solubility, membrane permeability, and potential for off-target ion channel binding. The electron-withdrawing nature of the cyclopropyl group, a consequence of the high s-character of its exocyclic bonds, typically reduces the pKa of the attached amine compared to an analogous acyclic amine (e.g., isopropylamine). This reduction can be highly advantageous. A lower pKa means the amine is less protonated at physiological pH (7.4), which can:

-

Reduce unwanted interactions with targets like the hERG potassium channel, a common source of cardiotoxicity.

-

Increase the fraction of the neutral species, potentially improving membrane permeability and oral absorption.[3]

Table 1: Impact of Cyclopropyl Moiety on Key Drug Properties

| Parent Moiety | Cyclopropyl Analogue | Property Improved | Observed Effect | Causality / Rationale |

|---|---|---|---|---|

| Isopropylamine | Cyclopropylamine | Basicity (pKa) | Lower pKa | Electron-withdrawing nature of the cyclopropyl ring reduces the electron density on the nitrogen.[7] |

| Ethyl-linker | Cyclopropyl-linker | Metabolic Stability | Increased half-life in human liver microsomes | Stronger C-H bonds on the cyclopropane ring are less susceptible to CYP450-mediated oxidation.[4][8] |

| gem-Dimethyl | Cyclopropyl | Potency & Selectivity | Maintained or increased target binding (e.g., lower IC50) with improved selectivity vs. off-targets. | Fills the same hydrophobic pocket with a more rigid, defined shape and often improved physicochemical properties.[5] |

| Amide Linker | Cyclopropane Linker | Bioavailability | Resistant to hydrolysis by proteases/amidases | Replacement of a labile amide bond with a stable C-C bond framework.[6] |

4.2. Enhancing Metabolic Stability

As previously noted, the high C-H bond dissociation energy of the cyclopropane ring makes it a poor substrate for many CYP450 enzymes.[4] This is a cornerstone strategy in medicinal chemistry: identifying a "soft spot" in a lead molecule that is rapidly metabolized (e.g., a benzylic position or an unhindered alkyl group) and replacing it with a cyclopropyl group to block that metabolic pathway. This can significantly increase the drug's half-life, reduce metabolic clearance, and improve oral bioavailability.[4][8]

However, it is crucial to recognize that cyclopropylamines themselves can be metabolic liabilities. In certain contexts, they can undergo CYP-mediated oxidation to form reactive, ring-opened intermediates that can form covalent adducts with proteins.[4] The classic example is the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety was linked to hepatotoxicity.[4] This underscores the importance of careful metabolite identification studies for any drug candidate containing this linker.

Synthesis of Cyclopropanamine-Containing Molecules

The successful application of the cyclopropanamine linker is underpinned by robust and scalable synthetic chemistry. Reductive amination is one of the most versatile and widely used methods for its installation.

5.1. Key Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of an N-substituted cyclopropanamine via the reductive amination of cyclopropanecarboxaldehyde with a primary amine.

Objective: To couple cyclopropanecarboxaldehyde with a representative aniline derivative.

Reaction Scheme: Cyclopropanecarboxaldehyde + Aniline --(Imine Formation)--> [Iminium Intermediate] --([H])--> N-Cyclopropyl-Aniline

Materials:

-

Cyclopropanecarboxaldehyde (1.0 mmol, 1.0 eq)

-

Aniline derivative (1.05 mmol, 1.05 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

-

Dichloromethane (DCM), anhydrous (10-20 mL)

-

Acetic Acid (optional, catalytic amount, ~0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Ethyl Acetate for extraction

-

Hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aniline derivative (1.05 eq) and anhydrous DCM (5 mL). Stir until fully dissolved.

-

Imine Formation: Add cyclopropanecarboxaldehyde (1.0 eq) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation. Stir the mixture at room temperature for 1-2 hours. Self-Validation Checkpoint: Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS if desired. The disappearance of the aldehyde is a key indicator.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the intermediate iminium ion without affecting other sensitive functional groups. Its mildness also prevents over-reduction of the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 12-24 hours).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted cyclopropanamine product.[9]

Caption: A generalized workflow for the synthesis of N-substituted cyclopropanamines.

Case Studies: The Cyclopropanamine Linker in Action

The theoretical advantages of the cyclopropanamine linker are powerfully demonstrated by its incorporation into several marketed drugs and clinical candidates.

6.1. Grazoprevir (Zepatier®): HCV NS3/4A Protease Inhibitor

Grazoprevir is a potent, second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[10] Its structure features a complex macrocycle linked to a quinoxaline moiety. A critical component of this structure is an N-acyl cyclopropanesulfonamide. The cyclopropyl group serves multiple functions:

-

Conformational Lock: It rigidly holds the sulfonamide in an optimal orientation for binding within the enzyme's active site, a classic example of conformational pre-organization.

-

Metabolic Hardening: It acts as a metabolically robust isostere for more labile groups that might otherwise be placed at this position.

-

Potency Enhancement: The precise positioning afforded by the cyclopropyl group contributes significantly to the drug's high affinity for the protease.

The development of Grazoprevir represents a sophisticated application of structure-based design where the rigid cyclopropane scaffold was essential to achieving the desired potency and pharmacokinetic profile.[11]

6.2. Telaprevir (Incivek®): A First-Generation HCV Protease Inhibitor

Telaprevir was one of the first direct-acting antivirals approved for HCV.[12] Its peptidomimetic structure includes an N-cyclopropyl-3-amino-2-oxohexanamide residue.[12] In this context, the N-cyclopropyl group plays a crucial role:

-

Active Site Interaction: The cyclopropyl group makes key hydrophobic interactions within a specific sub-pocket (S2) of the NS3 protease active site.

-

Improved Profile: In the structure-activity relationship (SAR) studies leading to Telaprevir, the cyclopropyl group was found to be superior to simple alkyl groups in balancing potency and pharmacokinetic properties. The discovery of Boceprevir and Telaprevir highlighted the power of incorporating small, constrained aliphatic rings to optimize the activity of peptidomimetic inhibitors.[13]

Conclusion and Future Outlook

The cyclopropanamine linker has firmly established itself as a privileged scaffold in modern drug design. Its value proposition is rooted in fundamental principles of physical organic chemistry and thermodynamics. By providing a rigid, metabolically stable, and sterically defined connection point, it allows medicinal chemists to overcome the inherent entropic penalties of flexible linkers, leading to compounds with enhanced potency and improved ADME profiles. It serves as a powerful bioisostere for problematic functional groups and provides a means to fine-tune physicochemical properties like basicity and lipophilicity.

As synthetic methodologies for creating substituted and stereochemically complex cyclopropanes continue to advance, the strategic application of the cyclopropanamine linker will undoubtedly expand. Its role in the design of next-generation kinase inhibitors, GPCR modulators, and covalent protein binders is already growing. For the modern drug discovery professional, a deep understanding of the principles governing the use of this "minimalist" rigid linker is not just advantageous—it is essential for success.

References

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Haufe, G., & Heß, F. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4220–4227. [Link]

-

National Center for Biotechnology Information. (n.d.). Telaprevir. PubChem Compound Database. [Link]

-

Coburn, C. A., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]

-

Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 833–852. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Zhang, Y., et al. (2024). Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.

-

Szymańska, E., & Szymański, P. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. AIMS Mathematics, 1(2), 125–142. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(31), 8564–8570. [Link]

-

ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. [Link]

-

Malcolm, B. A., et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Infectious Disorders Drug Targets, 12(2), 119–131. [Link]

-

Jones, C., et al. (2020). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 30(1), 126759. [Link]

-

Waclawik, M., et al. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. Mathematical Biosciences and Engineering, 17(4), 4066–4082. [Link]

-

Liu, C., et al. (2016). Antiviral Activity, Safety, and Tolerability of Multiple Ascending Doses of Elbasvir or Grazoprevir in Participants Infected With Hepatitis C Virus Genotype-1 or -3. Clinical Infectious Diseases, 63(1), 1–8. [Link]

-

Strappaveccia, G., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry. [Link]

-

Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

-

Rubina, M., & Rubin, M. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 9, 2392–2396. [Link]

-

Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link]

-

Caron, G., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Computational and Structural Biotechnology Journal, 19, 5199–5207. [Link]

-

Salmaso, V., & Moro, S. (2011). Entropic contribution to the linking coefficient in fragment based drug design: a case study. Journal of Computer-Aided Molecular Design, 25(6), 573–580. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

de Meijere, A., et al. (2004). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry, 2(10), 1523–1534. [Link]

-

National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem Compound Database. [Link]

-

ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

-

Freire, E. (2008). Do Enthalpy and Entropy Distinguish First in Class From Best in Class? ChemMedChem, 3(10), 1515–1519. [Link]

-

Lagunin, A., et al. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 22(16), 8829. [Link]

-

ResearchGate. (n.d.). The structure of Telaprevir. [Link]

-

Orduña, J. M., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 13(31), 8564–8570. [Link]

-

ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery. [Link]

-

Filimonov, D. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1113. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ResearchGate. (2025, August 10). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

Hoornenborg, E., et al. (2019). Treatment of acute hepatitis C genotypes 1 and 4 with 8 weeks of grazoprevir plus elbasvir (DAHHS2): an open-label, multicentre, single-arm, phase 3b trial. The Lancet Gastroenterology & Hepatology, 4(4), 297–304. [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Do Enthalpy and Entropy Distinguish First in Class From Best in Class? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine: A Privileged Building Block for Accelerated Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of high-quality compound libraries. N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine has emerged as a particularly valuable scaffold, embodying a confluence of desirable structural and physicochemical properties. This technical guide provides an in-depth exploration of this building block, from its rational design and synthesis to its versatile application in the generation of diverse molecular libraries. We will delve into the nuanced reactivity of its constituent moieties—the 6-bromopyridine and the cyclopropylmethylamine—and provide field-proven protocols for its strategic deployment in drug discovery campaigns.

Introduction: The Strategic Value of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

The pursuit of novel chemical entities with therapeutic potential is a complex endeavor, often likened to searching for a needle in a haystack. The efficiency of this search is profoundly influenced by the design and quality of the molecular libraries screened. N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a prime example of a "privileged" building block, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. Its strategic value stems from the unique combination of a 6-bromopyridine core and a cyclopropylmethylamine side chain.

-

The 6-Bromopyridine Moiety: This functional group serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amine substituents, enabling extensive exploration of the surrounding chemical space. Furthermore, the pyridine ring itself is a common motif in many therapeutic agents, recognized for its ability to engage in hydrogen bonding and other key interactions within biological systems.[4]

-

The Cyclopropylmethylamine Unit: The cyclopropyl group is an increasingly popular substituent in drug design.[5][6] Its rigid, three-dimensional nature imparts conformational constraint on the molecule, which can lead to enhanced binding affinity and selectivity for the target protein.[6] Moreover, the cyclopropyl ring is known to improve metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] The secondary amine provides an additional point for diversification or for crucial interactions with the biological target.

This guide will provide a comprehensive overview of the synthesis and application of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, empowering researchers to leverage its full potential in their drug discovery efforts.

Synthesis of the Building Block: A Reliable and Scalable Route

The synthesis of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a straightforward process that can be readily scaled to meet the demands of library synthesis. The most common and efficient method involves a two-step sequence starting from commercially available 6-bromo-3-(bromomethyl)pyridine.

Experimental Protocol: Synthesis of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

-

Step 1: Materials and Reagents

-

6-bromo-3-(bromomethyl)pyridine

-

Cyclopropanamine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

-

-

Step 2: Reaction Setup

-

Dissolve 6-bromo-3-(bromomethyl)pyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (2.0-3.0 eq) to the solution.

-

Slowly add cyclopropanamine (1.5-2.0 eq) to the reaction mixture at room temperature.

-

-

Step 3: Reaction and Workup

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 4: Purification

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine.

-

This protocol provides a reliable and high-yielding route to the desired building block. The choice of base and solvent can be optimized to suit specific laboratory conditions and scale.

Key Transformations and Library Generation

The true power of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine lies in its ability to serve as a scaffold for the rapid generation of diverse compound libraries. The bromine atom on the pyridine ring is the primary site for diversification, allowing for the introduction of a wide range of substituents through well-established cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] In the context of our building block, this reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the 6-position of the pyridine ring.

Workflow for Suzuki-Miyaura Coupling

Caption: Buchwald-Hartwig Amination Workflow.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 90 |

| 2 | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 88 |

Data is illustrative and based on typical conditions for similar substrates.

The judicious selection of the palladium precursor, phosphine ligand, and base is critical for the success of the Buchwald-Hartwig amination, particularly when dealing with challenging amine substrates.

Physicochemical Properties and Drug-Likeness

The incorporation of the cyclopropyl group has a notable impact on the physicochemical properties of the resulting molecules. As a general trend, the addition of a cyclopropyl ring can:

-

Increase Lipophilicity (logP): While providing metabolic stability, the non-polar nature of the cyclopropyl group can lead to an increase in lipophilicity. This is a critical parameter to monitor during library design to maintain favorable drug-like properties.

-

Maintain a Low Molecular Weight: The small size of the cyclopropyl group allows for the exploration of three-dimensional space without significantly increasing the molecular weight, a key consideration in fragment-based drug discovery. [8][9]

-

Improve Metabolic Stability: As previously mentioned, the cyclopropyl moiety is often employed to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. [7]

By carefully selecting the coupling partners in the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can fine-tune the physicochemical properties of the final compounds to optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Conclusion: A Versatile Tool for Modern Drug Discovery

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine stands out as a highly versatile and valuable building block for the synthesis of compound libraries. Its strategic design, incorporating a reactive handle for diversification and a beneficial cyclopropyl moiety, provides a powerful platform for the rapid exploration of chemical space. The straightforward and scalable synthesis of this building block, coupled with the robustness of modern cross-coupling reactions, makes it an accessible and attractive tool for academic and industrial researchers alike. By leveraging the principles and protocols outlined in this guide, scientists can effectively harness the potential of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine to accelerate their drug discovery programs.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

-

American Chemical Society. Turning the Spotlight Away from PDT: Chemodynamic Dominance of 2-(2-Bromopyridin-4-yl)-1H-imidazo[4,5-f]p[10][11]henanthroline Based Ru(II)/Ir(III)/Re(I) Complexes against MDA-MB-231. Journal of Medicinal Chemistry. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... [Link]

-

YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

PubMed. 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

American Chemical Society. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

-

Organic Syntheses. (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. [Link]

-

Royal Society of Chemistry. The use of bromopyridazinedione derivatives in chemical biology. [Link]

-

Carlo Erba Reagents. Maybridge Building Blocks. [Link]

-

University of York. Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

ChemRxiv. 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez. [Link]

-

PubChem. (1S,3S)-N-[6-bromo-5-(pyrimidin-2-yl)pyridin-2-yl]-2,2-dimethyl-3-(2-methylpropyl)cyclopropane-1-carboxamide. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

Sources

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. longdom.org [longdom.org]

- 11. youtube.com [youtube.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Derivatives

Introduction: Deconstructing a Promising Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer novel interactions with biological targets is a cornerstone of drug discovery. The N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine core represents a fascinating convergence of three key structural motifs: a brominated pyridine ring, a methyl linker, and a cyclopropanamine moiety. Each of these components has a rich history of imparting specific pharmacological properties to a wide array of bioactive molecules. This technical guide will provide an in-depth exploration of the potential biological targets for derivatives of this scaffold, drawing upon established structure-activity relationships (SAR) and proposing robust experimental workflows for target identification and validation.

The strategic inclusion of a bromopyridine moiety suggests a potential for interactions with a diverse range of biological targets. Pyridine rings are prevalent in numerous FDA-approved drugs, exhibiting activities from antimicrobial and antiviral to anticancer and anti-inflammatory. The bromine atom, a halogen, can modulate the electronic properties of the pyridine ring and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.

The cyclopropanamine group is another feature of significant interest. The rigid, three-membered ring of cyclopropane can act as a bioisostere for other chemical groups, enhancing metabolic stability and receptor affinity. Derivatives of cyclopropanamine have been notably explored as ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system, and as inhibitors of various enzymes.[1]

This guide will dissect the potential pharmacology of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine derivatives by examining the established roles of its constituent parts, proposing a rational basis for the selection of potential biological targets, and providing detailed protocols for their experimental validation.

I. Hypothesized Biological Targets: A Rational Approach

Based on the analysis of the core scaffold, we can hypothesize several classes of biological macromolecules as potential targets for N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine derivatives.

G-Protein Coupled Receptors (GPCRs): Modulators of Neurological Pathways

The presence of the cyclopropylmethylamine moiety strongly suggests potential activity at GPCRs, particularly those involved in neurotransmission.

-

Dopamine Receptors (D2/D3): Derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective ligands for the dopamine D3 receptor.[2] The cyclopropylmethylamine scaffold can be strategically designed to interact with the binding pockets of these receptors.[3][4] The bromopyridine portion of the molecule could potentially occupy an accessory binding pocket, influencing selectivity and potency.

-

Serotonin Receptors (5-HT₂C, 5-HT₆): Cyclopropyl-tryptamine analogs have shown affinity for 5-HT₆ receptors.[5] The structural similarity of the aminomethylpyridine core to tryptamine substructures warrants investigation into the serotonergic system.

-

Opioid Receptors (Kappa and Mu): The N-cyclopropylmethyl group is a classic feature in opioid receptor modulators. Derivatives of 17-cyclopropylmethyl-epoxymorphinan have been explored for their binding affinity and selectivity at opioid receptors.[6]

Rationale for Investigation: The conformational rigidity of the cyclopropane ring combined with the basic nitrogen of the amine can mimic endogenous ligands for these receptors. The bromopyridine ring can be systematically modified to probe interactions with specific receptor subtypes, potentially leading to highly selective ligands.

Enzyme Inhibition: Targeting Catalytic Function

The unique electronic and steric properties of the cyclopropane ring make it an intriguing motif for the design of enzyme inhibitors.

-

Acyl-CoA Dehydrogenases: The cyclopropyl group is a known inactivator of these enzymes, which are involved in fatty acid metabolism. This suggests a potential therapeutic application in metabolic disorders.

-

Fucosidases: Chemoenzymatic strategies have been employed to synthesize iminocyclitol derivatives as selective inhibitors of fucosidases, enzymes involved in various cellular processes.[7] The cyclopropanamine core could serve as a novel scaffold for targeting this enzyme class.

-

Kinases (e.g., PI3K/mTOR): Bromopyridine and related nitrogen-containing heterocycles are common features in kinase inhibitors. For instance, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of PI3K/mTOR inhibitors.[8] This suggests that the bromopyridine moiety could direct the molecule to the ATP-binding site of various kinases.

Rationale for Investigation: The strained cyclopropane ring can participate in unique binding interactions within an enzyme's active site, potentially leading to irreversible inhibition. The bromopyridine moiety offers a versatile handle for synthetic modification to optimize potency and selectivity against specific enzyme targets.

Other Potential Targets

-

Ion Channels: The overall lipophilicity and basicity of the molecule may allow for interaction with various ion channels, a target class for many neurological and cardiovascular drugs.

-

Antimicrobial Targets: Pyridine derivatives have a long history as antimicrobial agents.[9] Derivatives of N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine could be screened for activity against a panel of bacterial and fungal pathogens.

II. Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for identifying and validating the biological targets of a novel chemical scaffold. The following workflows provide a comprehensive strategy.

Initial Target Class Screening

A broad-based screening approach is recommended to narrow down the potential target classes.

Caption: Initial screening workflow for target class identification.

Detailed Protocol: Broad Target-Based Panel Screening

-

Compound Preparation: Prepare a stock solution of the N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine derivative at a concentration of 10 mM in DMSO.

-

Panel Selection: Utilize a commercially available broad target panel that includes a diverse set of GPCRs, kinases, ion channels, and other common drug targets.

-

Assay Execution: Follow the vendor's protocol for the specific assay formats (e.g., radioligand binding for GPCRs, enzymatic activity for kinases). Typically, the compound is tested at a single high concentration (e.g., 10 µM) in duplicate.

-

Data Analysis: Calculate the percent inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation.

-

Hit Confirmation: Re-test the initial hits in a concentration-response format to confirm activity and determine potency (IC₅₀ or EC₅₀).

Target Validation and Mechanism of Action Studies

Once a preliminary target or target class is identified, a more focused validation effort is required.

Caption: Workflow for validating a hypothesized biological target.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

-

Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.

-

Compound Injection: Prepare a series of dilutions of the N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine derivative in a suitable running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized target.

-

Kinetic Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

-

Control Experiments: Include a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding.

III. Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Modifications for SAR Studies

| Moiety to Modify | Proposed Modifications | Rationale |

| 6-Bromo Substituent | F, Cl, I, CN, OCH₃, CF₃ | To probe the role of halogen bonding and electronic effects on target engagement. |

| Pyridine Ring | Isomeric relocation of the aminomethylcyclopropane | To explore different vector orientations for interacting with the target. |

| Methyl Linker | Ethylene, Propylene, Removal (direct connection) | To investigate the optimal distance and flexibility between the pyridine and cyclopropanamine moieties. |